molecular formula C20H24Cl2N2O B14391892 N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea CAS No. 88451-56-3

N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea

Cat. No.: B14391892
CAS No.: 88451-56-3
M. Wt: 379.3 g/mol
InChI Key: ONJZIBXDHVUTBK-UHFFFAOYSA-N
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Description

N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea is a chemical compound with the molecular formula C12H16Cl2N2O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea backbone substituted with butyl, dichlorophenyl, and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of N-butylamine with 3,4-dichlorobenzyl isocyanate and 2,4-dimethylphenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 25-30°C .

Industrial Production Methods

On an industrial scale, the production of N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process is designed to be environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved include the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N’-[(3,4-dichlorophenyl)methyl]urea
  • N-Butyl-N’-(2,4-dimethylphenyl)urea
  • N-Methyl-N’-[(3,4-dichlorophenyl)methyl]urea

Uniqueness

N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

88451-56-3

Molecular Formula

C20H24Cl2N2O

Molecular Weight

379.3 g/mol

IUPAC Name

1-butyl-1-[(3,4-dichlorophenyl)methyl]-3-(2,4-dimethylphenyl)urea

InChI

InChI=1S/C20H24Cl2N2O/c1-4-5-10-24(13-16-7-8-17(21)18(22)12-16)20(25)23-19-9-6-14(2)11-15(19)3/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,23,25)

InChI Key

ONJZIBXDHVUTBK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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